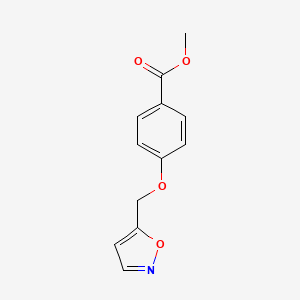

Methyl 4-(isoxazol-5-ylmethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is a chemical compound with the molecular formula C12H11NO4 . It has gained significant attention in the scientific community due to its various properties and potential applications.

Synthesis Analysis

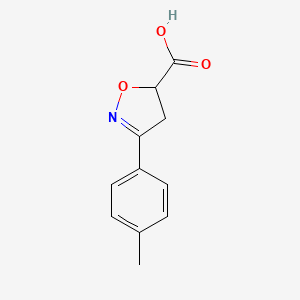

The synthesis of isoxazole derivatives, like “Methyl 4-(isoxazol-5-ylmethoxy)benzoate”, has been a topic of interest in the scientific community. One of the most common methods for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of “Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is characterized by the presence of an isoxazole ring attached to a benzoate ester group via a methoxy bridge . The molecular weight of this compound is 233.22 .Physical And Chemical Properties Analysis

“Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is a compound with a molecular weight of 233.22 . The exact physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

- Antimicrobial Activity : Methyl 4-(isoxazol-5-ylmethoxy)benzoate exhibits antimicrobial properties, making it a candidate for drug development against bacterial and fungal infections .

- Anti-Inflammatory Effects : Researchers explore its anti-inflammatory potential, which could contribute to novel drug formulations .

- Pesticides and Larvicides : The compound has demonstrated larvicidal activity against immature forms of Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika .

- Herbicides and Plant Protection : Investigations into its herbicidal properties may lead to safer and more effective herbicides .

- Multicomponent Reactions (MCRs) : Methyl 4-(isoxazol-5-ylmethoxy)benzoate can be synthesized via MCRs, which offer sustainable and efficient routes to heterocyclic compounds .

- Green Synthesis : Researchers have explored water-based reactions using tartaric acid as a catalyst, emphasizing environmentally friendly synthesis .

Pharmaceutical Research

Agrochemical Applications

Organic Synthesis

Photoredox Catalysis

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBLYYIHZFGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(isoxazol-5-ylmethoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)

![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)